molecular formula C8H9ClO2S B13085278 Methyl 2-(2-chlorothiophen-3-yl)propanoate

Methyl 2-(2-chlorothiophen-3-yl)propanoate

Cat. No.: B13085278
M. Wt: 204.67 g/mol
InChI Key: KYODCGFDZVVQLQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorothiophen-3-yl)propanoate is an organic compound with the molecular formula C₈H₉ClO₂S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorothiophen-3-yl)propanoate typically involves the esterification of 2-(2-chlorothiophen-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorothiophen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-chlorothiophen-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorothiophen-3-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the chlorine atom and the ester group can affect its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chlorothiophen-2-yl)propanoate
  • Methyl 2-(2-bromothiophen-3-yl)propanoate
  • Methyl 2-(2-fluorothiophen-3-yl)propanoate

Uniqueness

Methyl 2-(2-chlorothiophen-3-yl)propanoate is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

methyl 2-(2-chlorothiophen-3-yl)propanoate

InChI

InChI=1S/C8H9ClO2S/c1-5(8(10)11-2)6-3-4-12-7(6)9/h3-5H,1-2H3

InChI Key

KYODCGFDZVVQLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(SC=C1)Cl)C(=O)OC

Origin of Product

United States

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